molecular formula C16H18ClNO2S B2973132 8-(2-Chlorobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane CAS No. 2194843-78-0

8-(2-Chlorobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane

Cat. No. B2973132
CAS RN: 2194843-78-0
M. Wt: 323.84
InChI Key: WHKCYHHZRANIAZ-UHFFFAOYSA-N
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Description

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . This structure is present in many natural products with very important biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

A series of nitro group and aza nitrogen atom derivatives, based on bicyclo[3.2.1]octane, were designed and studied by theoretical methods . The geometric structure calculations were performed at B3LYP/6-311G (d,p), B3P86/6-311G (d,p), B3LYP/6-31G (d), and B3PW91/6-31G (d,p) levels .


Chemical Reactions Analysis

Owing to high strain energy, molecules with trans-fused bicyclo[3.3.0]octane ring systems are very difficult to synthesize, and there are very few approaches to access them . Recently, a number of natural products with such ring systems have been made by the synthetic community .


Physical And Chemical Properties Analysis

A series of nitro group and aza nitrogen atom derivatives, based on bicyclo[3.2.1]octane, were designed and studied by theoretical methods . The electrostatic potential analysis, heats of formation, densities, heats of sublimation, detonation performances, bond dissociation energies (BDEs), and impact sensitivities of the designed compounds were calculated by reasonable calculation methods to evaluate their comprehensive properties and establish the relationship between structure and performance .

Scientific Research Applications

Synthesis and Chemical Properties

Desymmetrization and Synthesis Approaches

The synthesis of structures similar to 8-(2-Chlorobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane often involves innovative strategies such as desymmetrization via ring-closing metathesis. This approach has been used to create 6,8-dioxabicyclo[3.2.1]octanes, highlighting a route for synthesizing complex bicyclic structures that could potentially apply to the synthesis of the target compound (Burke et al., 1999).

Conformational and Structural Studies

Research on esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol and their structural analyses provide insights into the conformational preferences of azabicyclo[3.2.1]octane derivatives. These studies are essential for understanding the chemical behavior and potential applications of such compounds, which may include the target compound (Izquierdo et al., 1991).

Potential Applications in Drug Development

Tropane Alkaloids Synthesis

The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which have various biological activities. Research focused on the stereoselective construction of this bicyclic scaffold could have implications for the development of new pharmaceuticals, potentially including those derived from 8-(2-Chlorobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane (Rodríguez et al., 2021).

Innovative Synthetic Methods

Asymmetric Cycloaddition Reactions

Catalytic asymmetric synthesis techniques for 8-oxabicyclo[3.2.1]octane derivatives demonstrate the versatility of bicyclic structures in synthesizing complex molecules. Such methods could be adapted for synthesizing or modifying compounds like 8-(2-Chlorobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane, potentially opening new pathways for chemical synthesis and drug development (Ishida et al., 2010).

Mechanism of Action

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years .

Future Directions

There is a growing interest in organic chemistry on the synthesis of compounds with a [3.2.1] framework, due to the presence of this moiety in molecules with biological interest . In recent years, important contributions to the synthesis of this framework have been reported, not only for the total synthesis of natural compounds that contain it, but also for the synthesis of the structure itself .

properties

IUPAC Name

8-(2-chlorophenyl)sulfonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2S/c17-15-3-1-2-4-16(15)21(19,20)18-13-7-8-14(18)10-12(9-13)11-5-6-11/h1-4,13-14H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKCYHHZRANIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=C3CC3)CC1N2S(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-Chlorobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane

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